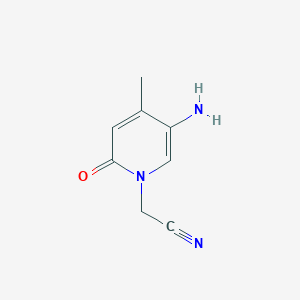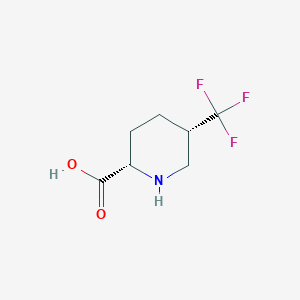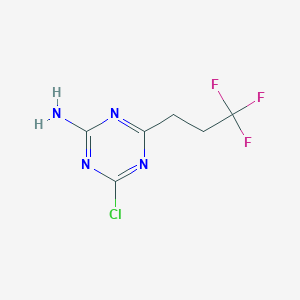
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a trifluoropropyl group at the 6-position, and an amine group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and 3,3,3-trifluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or acetonitrile. The reaction temperature is maintained at a specific range, usually between 0°C to 50°C, to ensure optimal yield.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like triethylamine or sodium hydroxide are employed to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistency and efficiency. The process may include:
Batch Processing: The compound is synthesized in batches, with each batch undergoing rigorous quality control checks.
Continuous Flow Processing: Advanced techniques such as continuous flow processing may be employed to enhance production rates and reduce waste.
化学反应分析
Types of Reactions
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed. The reactions are conducted under controlled conditions to prevent side reactions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and hydrolyzed products, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors, altering cellular signaling and function.
Induction of Apoptosis: In biological systems, it may induce apoptosis (programmed cell death) in cancer cells, contributing to its potential anticancer activity.
相似化合物的比较
Similar Compounds
4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazine: Lacks the amine group at the 2-position.
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern and the presence of both a chloro and trifluoropropyl group, which confer distinct chemical and biological properties
属性
分子式 |
C6H6ClF3N4 |
|---|---|
分子量 |
226.59 g/mol |
IUPAC 名称 |
4-chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H6ClF3N4/c7-4-12-3(13-5(11)14-4)1-2-6(8,9)10/h1-2H2,(H2,11,12,13,14) |
InChI 键 |
SBVNNHVWCTXYQJ-UHFFFAOYSA-N |
规范 SMILES |
C(CC(F)(F)F)C1=NC(=NC(=N1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)
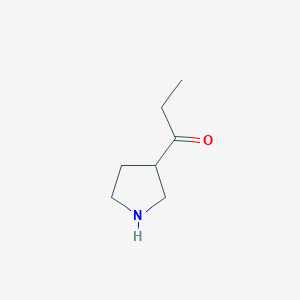
![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)

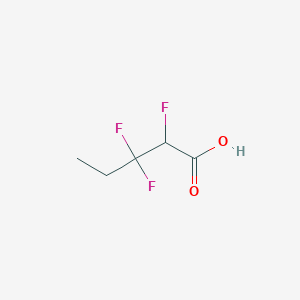
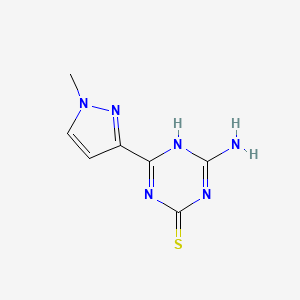
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)


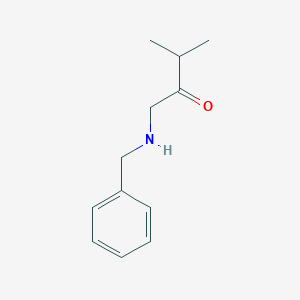
![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
